N-(1-Fluoropropan-2-yl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Fluoropropan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C6H12FNS and a molecular weight of 149.23 g/mol . It is primarily used for research purposes and is not intended for medical or clinical applications . The compound features a thietane ring, which is a four-membered ring containing sulfur, and a fluorinated propylamine group.
Vorbereitungsmethoden
The synthesis of N-(1-Fluoropropan-2-yl)thietan-3-amine involves several steps. One common synthetic route includes the reaction of a thietane derivative with a fluorinated propylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
N-(1-Fluoropropan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(1-Fluoropropan-2-yl)thietan-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-Fluoropropan-2-yl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated propylamine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . The thietane ring may also contribute to the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
N-(1-Fluoropropan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
N-(1-Fluoropropan-2-yl)-3-thietanamine: This compound has a similar structure but may differ in its reactivity and applications.
Thietane derivatives: Other thietane-based compounds may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a fluorinated propylamine group and a thietane ring, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C6H12FNS |
---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
N-(1-fluoropropan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C6H12FNS/c1-5(2-7)8-6-3-9-4-6/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
OVIXMJAUDZSPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CF)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.